molecular formula C12H18O2 B14335233 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 104994-71-0

2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14335233
CAS No.: 104994-71-0
M. Wt: 194.27 g/mol
InChI Key: OVGUQHYATHFFGK-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,4,6-trimethylcyclohex-2-en-1-one: Lacks the prop-2-en-1-yl group.

    4,4,6-Trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxyl group.

    2-Hydroxy-4,4,6-trimethylcyclohexanone: Lacks the double bond in the cyclohexene ring.

Uniqueness

The presence of both the hydroxyl group and the prop-2-en-1-yl group in 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one makes it unique compared to similar compounds

Properties

104994-71-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-hydroxy-4,4,6-trimethyl-6-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-5-6-12(4)8-11(2,3)7-9(13)10(12)14/h5,7,13H,1,6,8H2,2-4H3

InChI Key

OVGUQHYATHFFGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=C1)O)(C)CC=C)C

Origin of Product

United States

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